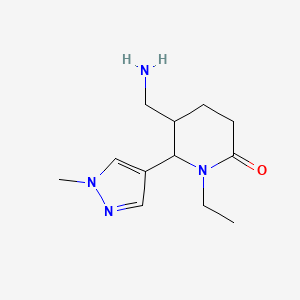

2-Methylpropyl Alcohol-OD

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

化学式C4H10O、分子量74.12 g/molの有機化合物です 。安定性と同位体標識などの独自の特性により、科学研究で広く使用されています。

2. 製法

合成経路と反応条件

2-メチルプロピルアルコール-ODは、いくつかの方法で合成することができます。一般的な方法の1つは、イソブタノールの重水素化です。このプロセスは、通常、重水素化剤(重水素(D2O)など)の存在下で、水素原子を重水素原子と交換することを含みます。 反応条件は、多くの場合、触媒と制御された温度を必要とし、同位体交換を効率的に行う必要があります 。

工業生産方法

2-メチルプロピルアルコール-ODの工業生産は、イソブタノールの重水素化を大規模に行うことから始まります。このプロセスは、ラボでの合成に似ていますが、より大規模で行われ、より厳格な制御が実施されて、高純度と高収率が確保されます。 高度な触媒系と最適化された反応条件の使用はこの化合物の工業生産にとって重要です 。

準備方法

Synthetic Routes and Reaction Conditions

2-Methylpropyl Alcohol-OD can be synthesized through several methods. One common method involves the deuteration of isobutanol. This process typically includes the exchange of hydrogen atoms with deuterium atoms in the presence of a deuterating agent such as deuterium oxide (D2O). The reaction conditions often require a catalyst and controlled temperature to ensure the efficient exchange of isotopes .

Industrial Production Methods

Industrial production of this compound involves the large-scale deuteration of isobutanol. This process is similar to the laboratory synthesis but is conducted on a larger scale with more stringent controls to ensure high purity and yield. The use of advanced catalytic systems and optimized reaction conditions are crucial for the industrial production of this compound .

化学反応の分析

科学的研究の応用

2-Methylpropyl Alcohol-OD is widely used in various scientific research fields due to its unique properties:

作用機序

2-メチルプロピルアルコール-ODの作用機序には、さまざまな分子標的や経路との相互作用が含まれます。代謝研究では、化合物中の重水素原子が追跡され、生化学経路や代謝プロセスが理解されます。 重水素の存在は、速度論的同位体効果を変化させ、反応機構や代謝速度に関する洞察を提供します .

6. 類似の化合物との比較

類似の化合物

イソブタノール (2-メチルプロパン-1-オール): 2-メチルプロピルアルコール-ODの非重水素化形態で、溶媒として、およびさまざまな化学物質の製造に使用されます.

1-ブタノール: 類似の性質を持つ別の第一級アルコールですが、構造配置が異なります.

2-ブタノール: 反応性と用途が異なる第二級アルコール.

独自性

2-メチルプロピルアルコール-ODは、重水素標識されているため、科学研究において明確な利点を提供します。 重水素の存在により、速度論的同位体効果の研究、代謝追跡、薬物動態特性が改善された可能性のある重水素化薬物の開発が可能になります .

類似化合物との比較

Similar Compounds

Isobutanol (2-Methylpropan-1-ol): The non-deuterated form of 2-Methylpropyl Alcohol-OD, commonly used as a solvent and in the production of various chemicals.

1-Butanol: Another primary alcohol with similar properties but different structural configuration.

2-Butanol: A secondary alcohol with different reactivity and applications.

Uniqueness

This compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium allows for the study of kinetic isotope effects, metabolic tracing, and the development of deuterated drugs with potentially improved pharmacokinetic properties .

特性

分子式 |

C4H10O |

|---|---|

分子量 |

75.13 g/mol |

IUPAC名 |

1-deuteriooxy-2-methylpropane |

InChI |

InChI=1S/C4H10O/c1-4(2)3-5/h4-5H,3H2,1-2H3/i5D |

InChIキー |

ZXEKIIBDNHEJCQ-UICOGKGYSA-N |

異性体SMILES |

[2H]OCC(C)C |

正規SMILES |

CC(C)CO |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![rac-(1R,2R,4S,5S)-4-aminobicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride](/img/structure/B12310930.png)

![1-[(1R)-1-azidoethyl]-4-chlorobenzene](/img/structure/B12310932.png)

![N-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]formamide](/img/structure/B12310955.png)

![N-(5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanamide](/img/structure/B12310985.png)

![rac-(5R,7R)-7-(difluoromethyl)-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, cis](/img/structure/B12310995.png)

![[4-(Difluoromethyl)oxan-4-yl]methanol](/img/structure/B12311005.png)